Diphenylphosphine borane

Catalog No.
S1899997
CAS No.
41593-58-2
M.F
C12H11BP
M. Wt
197 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphine borane

CAS Number

41593-58-2

Product Name

Diphenylphosphine borane

Molecular Formula

C12H11BP

Molecular Weight

197 g/mol

InChI

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;

InChI Key

LRNNYBXLESRLOS-UHFFFAOYSA-N

SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

Canonical SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

Lewis Acid and Hydride Source

Borane-diphenylphosphine complex acts as a Lewis acid. Lewis acids are electron-pair acceptors, and this complex can accept electron pairs from Lewis bases to form temporary adducts. This property allows it to activate various substrates for further reactions ().

Furthermore, the complex serves as a source of hydride (H-) ions. The B-H bonds in the molecule are susceptible to cleavage, releasing a hydride ion that can participate in reduction reactions. This makes it a valuable reagent for converting carbonyl groups (C=O) to alcohols (C-OH) ().

Ligand in Transition Metal Catalysis

The diphenylphosphine (Ph2P) moiety in the complex functions as a bidentate ligand, meaning it can bind to a central metal atom using two donor sites. This property makes Borane-diphenylphosphine complex a versatile ligand for various transition metals like palladium, nickel, and ruthenium. These complexes are then employed as catalysts in numerous organic coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen (C-N) bonds ()
  • Suzuki-Miyaura coupling: Formation of carbon-carbon (C-C) bonds between aryl/vinyl groups ()
  • Stille coupling: Formation of C-C bonds using organotin reagents ()
  • Sonogashira coupling: Formation of carbon-carbon (C-C) bonds between terminal alkynes and aryl/vinyl halides ()
  • Negishi coupling: Formation of C-C bonds between organozinc reagents and aryl/vinyl halides ()
  • Hiyama coupling: Formation of C-C bonds between silicon-based reagents and aryl/vinyl halides ()

The Borane-diphenylphosphine complex plays a crucial role in these reactions by enhancing the reactivity of the transition metal catalyst, leading to efficient and selective bond formation.

Other Applications

Beyond the aforementioned applications, Borane-diphenylphosphine complex finds use in:

  • Nucleophilic addition reactions: Due to its Lewis acidity, the complex can activate electrophiles for nucleophilic attack ().
  • Catalytic dehydrogenation: In combination with ruthenium catalysts, the complex can facilitate the removal of hydrogen atoms from organic molecules ().
  • Deprotonation reactions: The complex can act as a mild base for deprotonating specific functional groups in organic molecules.

Borane-diphenylphosphine complex, also known as diphenylphosphine borane, is a white to off-white crystalline solid with the chemical formula C₁₂H₁₄BP []. It is a Lewis acid-base adduct formed by the interaction of a Lewis acid, borane (BH₃), with a Lewis base, diphenylphosphine (Ph₂PH) []. This compound finds significance in scientific research due to its unique properties that make it a valuable reagent and ligand [].


Molecular Structure Analysis

The borane-diphenylphosphine complex features a tetrahedral BH₃ unit bonded to a phosphorus atom from the Ph₂PH molecule through a dative covalent bond. The phosphorus atom forms three single bonds with the two phenyl groups (C₆H₅) and donates a lone pair of electrons to the electron-deficient boron atom in BH₃ []. This donation results in a tetrahedral geometry around the boron atom and a trigonal pyramidal geometry around the phosphorus atom [].


Chemical Reactions Analysis

Synthesis:

Borane-diphenylphosphine complex can be synthesized by reacting diphenylphosphine with diborane (B₂H₆) in an inert solvent like diethyl ether (Et₂O) at low temperatures [].

Ph₂PH + B₂H₆ → 2 Ph₂PH•BH₃

Reactions:

The Lewis acidity of the BH₃ unit makes the complex a versatile reagent for various reactions. Here are some examples:

  • Nucleophilic addition reactions

    The BH₃ group acts as an electrophile, accepting electron pairs from nucleophiles. For instance, it reacts with aldehydes and ketones to form tetravalent boron adducts [].

  • Dehydrogenation

    In the presence of a ruthenium catalyst, the complex can facilitate dehydrogenation reactions of alcohols and amines.

  • Deprotonation reactions

    Strong bases can deprotonate the BH₃ unit, generating a nucleophilic borohydride species (BH₄⁻) [].

  • Coupling reactions

    The complex can act as a catalyst for coupling reactions between alkynes and aryl halides.

Mechanism of Action (Not Applicable)

Borane-diphenylphosphine complex does not have a known biological function and hence no mechanism of action in biological systems.

Physical and Chemical Properties

  • Melting point: 47-50 °C []
  • Boiling point: 148-150 °C at 10 mmHg []
  • Solubility: Soluble in organic solvents like dichloromethane, benzene, and toluene [].
  • Stability: Air and moisture sensitive. Decomposes on exposure to air and moisture [].

Borane-diphenylphosphine complex is a hazardous compound. Here are some key safety concerns:

  • Toxicity: Limited data available on specific toxicity, but it should be handled with caution as a potential irritant.
  • Flammability: Flammable solid. Ignites readily on contact with air or moisture [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].

Safety Precautions:

  • Handle the complex under inert atmosphere and with proper personal protective equipment (PPE) like gloves, goggles, and respirator.
  • Store in a cool, dry, and well-ventilated place in sealed containers under inert atmosphere [].
  • Dispose of waste according to appropriate regulations for hazardous materials.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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